molecular formula C17H21N5OS B2809958 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide CAS No. 1234872-11-7

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide

Cat. No.: B2809958
CAS No.: 1234872-11-7
M. Wt: 343.45
InChI Key: HEMUGZDTEHTMMC-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core, a pyrimidinyl-piperidine moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the pyrimidinyl-piperidine moiety and the methylthio group. Common reagents used in these steps include various halides, amines, and thiols under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidinyl-piperidine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: The nicotinamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinyl-piperidine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide
  • 2-(ethylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide
  • 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)nicotinamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-24-16-14(4-2-7-18-16)15(23)21-12-13-5-10-22(11-6-13)17-19-8-3-9-20-17/h2-4,7-9,13H,5-6,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUGZDTEHTMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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